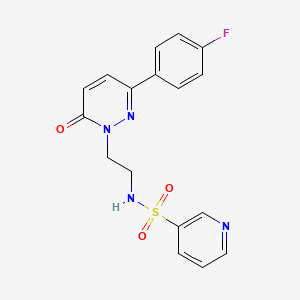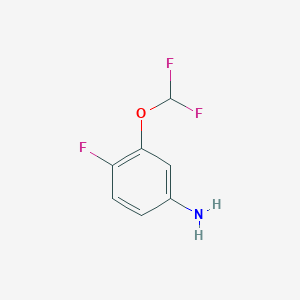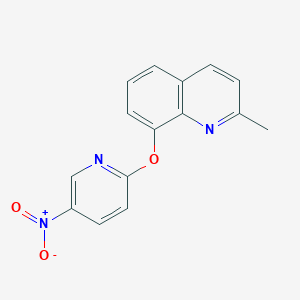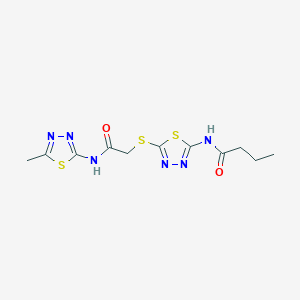
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine sulfonamides are a class of compounds that have been studied for their potential biological activities . They often contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms), and various other substituents. The specific compound you mentioned also appears to contain a pyridazinone ring and a fluorophenyl group, which may influence its properties and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyridine sulfonamides can participate in a variety of reactions due to the reactivity of the pyridine ring and the sulfonamide group .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Agents
- Synthesis and Antibacterial Evaluation : New heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial activity. Several compounds exhibited significant antibacterial effects, suggesting potential applications in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
- Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : This research aimed at developing compounds with enhanced antimicrobial properties, indicating the potential for sulfonamide derivatives in antimicrobial drug development (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Applications
- Novel Antitumor Drugs Using Sulfonamide as Parent Compound : Sulfonamide derivatives were synthesized and evaluated for their antitumor properties. One compound exhibited high antitumor activity with low toxicity, highlighting the potential of sulfonamides in cancer therapy (Huang, Lin, & Huang, 2001).
- Anticancer and Antimicrobial Agents : Novel pyridin-N-ethyl-N-methylbenzenesulfonamides were synthesized and shown to possess both anticancer and antimicrobial activities, suggesting a multifunctional therapeutic potential (Debbabi, Bashandy, Al‐Harbi, Aljuhani, & Al-Saidi, 2017).
Agricultural Applications
- Herbicidal Activity : Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrated excellent herbicidal activity at low application rates, suggesting potential applications in agriculture (Moran, 2003).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can be highly variable and depends on the specific structure of the compound and the biological system . Some pyridine sulfonamides have been studied for their antifungal and antimalarial activities, but the mechanism of action for your specific compound is not known without further study.
Orientations Futures
The future research directions for a compound like this could include further studies to determine its physical and chemical properties, synthesis methods, potential biological activities, and safety profile. Given the biological activities observed for some pyridine sulfonamides , it could be interesting to explore whether this compound has similar activities.
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c18-14-5-3-13(4-6-14)16-7-8-17(23)22(21-16)11-10-20-26(24,25)15-2-1-9-19-12-15/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITNTJIYHPHTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)




![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2798510.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2798513.png)